
2,5-Difluorotoluene
Overview
Description
2,5-Difluorotoluene (CAS 452-67-5) is a fluorinated aromatic hydrocarbon with the molecular formula C₇H₆F₂ and a molecular weight of 128.12 g/mol. Structurally, it consists of a toluene backbone substituted with fluorine atoms at the 2- and 5-positions of the benzene ring. This compound is widely utilized in organic synthesis, pharmaceutical intermediates, and biochemical studies due to its nonpolar character and stability. Notably, it serves as a thymine isostere in DNA transesterification studies, mimicking base-stacking interactions while lacking hydrogen-bonding capabilities . Its commercial availability and role in specialized reagents underscore its industrial relevance .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Difluorotoluene can be synthesized through several methods:
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Direct Fluorination: : One common method involves the direct fluorination of toluene using elemental fluorine or other fluorinating agents. This process requires careful control of reaction conditions to avoid over-fluorination and to ensure selective substitution at the desired positions.
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Halogen Exchange: : Another method involves the halogen exchange reaction, where a halogenated toluene derivative (such as 2,5-dichlorotoluene) is treated with a fluorinating agent like antimony trifluoride (SbF₃) or sulfur tetrafluoride (SF₄). This reaction typically occurs under mild conditions and provides good yields of this compound .
Industrial Production Methods
Industrial production of this compound often involves the halogen exchange method due to its efficiency and scalability. The process is carried out in large reactors with precise control over temperature and pressure to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluorotoluene undergoes various chemical reactions, including:
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Substitution Reactions: : The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
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Oxidation Reactions: : The methyl group in this compound can be oxidized to form 2,5-difluorobenzaldehyde or 2,5-difluorobenzoic acid. Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically used for these transformations.
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Reduction Reactions: : The compound can also undergo reduction reactions, where the aromatic ring is hydrogenated to form 2,5-difluorocyclohexane. Catalysts like palladium on carbon (Pd/C) are commonly used in these reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO) as solvent, temperatures around 100-150°C.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions, temperatures around 50-100°C.
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂), atmospheric or elevated pressure, temperatures around 25-100°C.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2,5-Difluorobenzaldehyde, 2,5-Difluorobenzoic acid.
Reduction: 2,5-Difluorocyclohexane.
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
2,5-Difluorotoluene is utilized as a key intermediate in the synthesis of various pharmaceuticals, especially in the development of anticancer agents. Its fluorine substituents enhance the biological activity of drug candidates by improving their metabolic stability and bioavailability. Research indicates that fluorinated compounds often exhibit increased potency and selectivity against cancer cells compared to their non-fluorinated counterparts .
Nucleoside Analogues
Recent studies have demonstrated that this compound can serve as a nonpolar isostere for natural nucleosides. For instance, it has been used to create nucleoside analogues that mimic thymidine, allowing for high-fidelity DNA replication by polymerases. This property is crucial for developing antiviral and anticancer therapies that target DNA synthesis mechanisms .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound acts as a versatile building block for constructing complex molecules. Its unique electronic properties facilitate reactions that lead to the formation of various functional groups. Researchers leverage its ability to participate in electrophilic aromatic substitutions and cross-coupling reactions to synthesize diverse organic compounds with high precision .
Fluorinated Compounds
The compound is also an excellent precursor for synthesizing other fluorinated compounds, which are valuable in numerous applications, including electronics and specialty chemicals. The introduction of fluorine into organic molecules often enhances their thermal stability and chemical resistance .
Materials Science
Advanced Materials Development
In materials science, this compound is employed in the formulation of advanced materials such as polymers and coatings. The presence of fluorine atoms improves the chemical resistance and thermal stability of these materials, making them suitable for harsh environments. This application is particularly beneficial in industries requiring durable and long-lasting materials .
Agricultural Chemistry
Agrochemical Synthesis
The compound plays a significant role in the development of agrochemicals, including herbicides and pesticides. Its unique properties allow for the creation of more effective agricultural chemicals that offer improved efficacy while reducing environmental impact compared to traditional options. This aspect is increasingly important as the agricultural sector seeks sustainable solutions to pest management .
Case Study 1: Nucleoside Analogues
A study published in Nature demonstrated that a difluorotoluene analogue could replace thymidine in DNA templates without compromising replication fidelity. The research highlighted how this analogue could be used in drug design aimed at targeting viral infections by inhibiting viral polymerases with minimal side effects .
Case Study 2: Anticancer Drug Development
Research conducted at a pharmaceutical company explored the synthesis of novel anticancer agents using this compound as an intermediate. The resulting compounds showed enhanced activity against several cancer cell lines compared to existing treatments, underscoring the importance of fluorinated compounds in drug discovery .
Mechanism of Action
The mechanism of action of 2,5-difluorotoluene depends on its specific application. In general, the presence of fluorine atoms in the molecule can influence its reactivity and interactions with other molecules. For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing effect of the fluorine atoms can activate the aromatic ring towards nucleophilic attack. In biological systems, the fluorine atoms can enhance the binding affinity of the compound to target proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
2,5-Difluorotoluene belongs to the class of difluorotoluene isomers, which differ in the positions of fluorine substituents. Below is a detailed comparison with structurally related compounds:
Table 1: Key Properties of Difluorotoluene Isomers
Key Research Findings
Steric and Electronic Effects :
- In ortho-substituted isomers (e.g., 2,3- and 2,6-difluorotoluene), steric hindrance significantly impacts molecular conformation. For instance, 2,6-difluorotoluene exhibits a higher internal rotation barrier due to proximity of substituents, whereas para-substituted this compound experiences minimal steric interference .
- Fluorine's electronegativity induces electron-withdrawing effects, altering reactivity in electrophilic substitution. The para-fluorine arrangement in this compound enhances symmetry, favoring applications in crystal engineering .
Biochemical Applications: this compound uniquely mimics thymine in DNA studies, rectifying deleterious effects of abasic lesions in scissile strands.
Physical Properties :
- Vapor pressure varies with substituent positions. For example, 2,6-difluorotoluene shows a vapor pressure of 202.64 kPa at 398.96 K , while data for this compound remains less documented .
- Boiling points and solubility are influenced by dipole moments; meta/para isomers (e.g., 2,5-) typically exhibit lower polarity than ortho isomers .
Comparison with Non-Isomeric Fluorinated Toluenes
- Monofluorotoluene (D): Lacks dual fluorine substitution, reducing steric and electronic effects. Used as a cytosine analog but less effective in DNA repair studies .
- Trifluorotoluene: Higher fluorine content increases polarity and oxidative stability, making it unsuitable for nonpolar biochemical applications .
Biological Activity
2,5-Difluorotoluene (DFT) is a fluorinated aromatic compound that has garnered attention in various fields, including pharmaceuticals, agrochemicals, and materials science. Its unique structure, characterized by two fluorine atoms positioned on the 2 and 5 carbon atoms of the toluene ring, imparts distinct chemical properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, toxicity, and potential therapeutic applications.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 144.12 g/mol |
Boiling Point | 112-114 °C |
Melting Point | -18 °C |
Solubility | Soluble in organic solvents |
Pharmacological Effects
Recent studies have indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Research has demonstrated that DFT possesses antimicrobial properties against various bacterial strains. A study conducted by Smith et al. (2022) reported that DFT showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
- Cytotoxicity : In vitro assays have shown that DFT exhibits cytotoxic effects on cancer cell lines. A case study by Johnson et al. (2021) revealed that DFT induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM.
- Neuroprotective Effects : Preliminary studies suggest that DFT may have neuroprotective properties. In an animal model of neurodegeneration induced by oxidative stress, DFT administration resulted in reduced neuronal loss and improved cognitive function as measured by the Morris water maze test (Lee et al., 2023).
Toxicity Studies
Despite its potential therapeutic applications, the toxicity profile of this compound must be considered:
- Acute Toxicity : In acute toxicity tests on rodents, the LD50 value was found to be approximately 500 mg/kg body weight, indicating moderate toxicity.
- Chronic Exposure : Long-term exposure studies have shown that DFT can lead to liver and kidney damage at high concentrations (Gonzalez et al., 2020).
The biological activity of this compound is believed to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : DFT has been shown to induce oxidative stress in cells, which may contribute to its cytotoxic effects.
- Enzyme Inhibition : DFT may inhibit certain enzymes involved in cellular metabolism and proliferation, leading to growth arrest in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al. (2022), the antimicrobial efficacy of DFT was evaluated against clinical isolates of bacteria. The results showed that DFT not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics.
Case Study 2: Cancer Cell Apoptosis
Johnson et al. (2021) investigated the effects of DFT on MCF-7 breast cancer cells. The study utilized flow cytometry to analyze apoptosis markers and found that treatment with DFT significantly increased the percentage of apoptotic cells compared to control groups.
Case Study 3: Neuroprotection in Rodent Models
Lee et al. (2023) explored the neuroprotective effects of DFT in a rodent model of Alzheimer's disease. The administration of DFT resulted in a significant decrease in amyloid-beta plaques and improved behavioral outcomes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,5-Difluorotoluene, and how do reaction conditions influence regioselectivity?
this compound is synthesized via electrophilic aromatic substitution. Key steps include:
- Direct Fluorination : Using agents like hydrogen fluoride (HF) or fluoroborates under controlled conditions to introduce fluorine atoms at the 2- and 5-positions of toluene.
- Directed Halogenation : Temporary directing groups (e.g., nitro or sulfonic acid groups) position fluorine atoms before removal via hydrolysis.
- Radical-Mediated Methods : Radical initiators like benzoyl peroxide enhance selectivity in halogenation steps, as observed in analogous difluorotoluene derivatives .
Regioselectivity is influenced by steric and electronic effects, with para and meta fluorine substitutions competing. Optimization involves temperature control (e.g., 0–50°C) and catalysts (e.g., Lewis acids).
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- 19F NMR : Identifies fluorine environments (δ ~ -120 to -140 ppm for aromatic fluorines) and coupling patterns (e.g., JFF and JFH values) .
- 1H NMR : Reveals deshielding effects of adjacent fluorines on methyl protons (δ ~ 2.3 ppm).
- Raman Spectroscopy : Detects C-F stretching modes (~1100 cm⁻¹) and ring vibrations, as cataloged in spectral libraries .
- Microwave Spectroscopy : Resolves rotational barriers (e.g., V6 potential) in gas-phase studies, critical for conformational analysis .
Advanced Research Questions
Q. How does this compound serve as a nonpolar isostere in nucleotide analogs, and what methodological approaches validate its incorporation into DNA?
this compound mimics thymine’s shape but lacks hydrogen-bonding atoms (N3/O4). Methodologies include:
- Primer Extension Assays : DNA polymerases (e.g., Klenow fragment) are tested for incorporation efficiency using modified oligonucleotides. Kinetic parameters (kpol/Kd) quantify fidelity .
- X-ray Crystallography : Resolves structural distortions in DNA duplexes, showing stacking interactions despite missing H-bonds.
- Thermal Denaturation Studies : Measure Tm shifts to assess duplex stability, revealing compensatory stacking effects .
Q. What challenges arise in analyzing the rotational dynamics of this compound, and how are these addressed computationally and experimentally?
- Challenge : Six-fold symmetry complicates rotational transition assignments.
- Solutions :
- Microwave Spectroscopy : High-resolution measurements detect splitting from internal rotation (e.g., m = 0 → m = 1 transitions).
- Computational Modeling : Programs like XIAM calculate V6 potential barriers (~3–6 kJ/mol) using the Combined Axis Method .
- Isotopic Substitution : Deuterated analogs simplify spectral interpretation.
Q. In material science, how does the fluorination pattern of this compound influence its utility in synthesizing fluorinated polymers?
- Electron-Withdrawing Effects : Fluorine atoms enhance polymer dielectric properties and thermal stability.
- Polymer Synthesis : Radical polymerization of styrene derivatives with this compound monomers yields materials with low dielectric constants (<2.5).
- Analytical Validation : Gel permeation chromatography (GPC) monitors molecular weight, while differential scanning calorimetry (DSC) assesses Tg and thermal degradation .
Properties
IUPAC Name |
1,4-difluoro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNVKDGEALPJGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196423 | |
Record name | 2,5-Difluorotoluene | |
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Molecular Weight |
128.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an aromatic odor; [Alfa Aesar MSDS] | |
Record name | 2,5-Difluorotoluene | |
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CAS No. |
452-67-5 | |
Record name | 1,4-Difluoro-2-methylbenzene | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=452-67-5 | |
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Record name | 2,5-Difluorotoluene | |
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Record name | 2,5-Difluorotoluene | |
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Record name | 2,5-Difluorotoluene | |
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Record name | 2,5-difluorotoluene | |
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Record name | 2,5-DIFLUOROTOLUENE | |
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Retrosynthesis Analysis
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